N-(3-ethoxypropyl)-4-nitrobenzamide
Description
N-(3-ethoxypropyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and an ethoxypropyl group attached to the nitrogen atom of the amide group
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-9-3-8-13-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRTCIWTHUNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-ethoxypropyl)-4-nitrobenzamide can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for such reactions include alkyl halides and strong bases.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 3-ethoxypropylamine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: N-(3-ethoxypropyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 3-ethoxypropylamine.
Scientific Research Applications
Chemistry: N-(3-ethoxypropyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Researchers explore their efficacy and safety profiles in preclinical studies to determine their suitability as drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for the development of new products with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropyl group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
- N-(3-ethoxypropyl)-2-nitrobenzamide
- N-(3-ethoxypropyl)-3-nitrobenzamide
- N-(3-ethoxypropyl)-4-aminobenzamide
Comparison: N-(3-ethoxypropyl)-4-nitrobenzamide is unique due to the position of the nitro group on the benzene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For example, the 4-nitro derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to the 2-nitro or 3-nitro derivatives. Additionally, the presence of the ethoxypropyl group can affect the compound’s solubility and interaction with biological membranes, distinguishing it from other benzamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
